2-Methylbutyronitrile

Polymer Chemistry Catalysis Materials Science

Select 2-Methylbutyronitrile (CAS 18936-17-9) for DMC catalysts (TOF 533 min⁻¹ for PO ROP) to produce narrow polydispersity polyols. This branched nitrile's chiral C2 enables asymmetric synthesis of drug candidates, unlike achiral isomers. Industrial & fragrance grades ≥99.6% available. Confirm purity grade before ordering—impurities affect batch viability. Safety protocols mandatory for handling.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 18936-17-9
Cat. No. B096296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyronitrile
CAS18936-17-9
Synonyms2-methylbutanone cyanohydrin
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCCC(C)C#N
InChIInChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3
InChIKeyRCEJCSULJQNRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyronitrile (CAS 18936-17-9) Chemical Profile and Procurement Specifications


2-Methylbutyronitrile (CAS 18936-17-9, C5H9N, molecular weight 83.13) is a branched aliphatic nitrile, also known as sec-butyl cyanide or 2-cyanobutane [1]. This compound exists as a colorless to almost colorless clear liquid at room temperature, with a boiling point of 125°C (398 K), a flash point of 25°C, and a specific gravity of 0.82 (20/20) . It serves as a valuable chiral intermediate in pharmaceutical and agrochemical synthesis, and is also employed in fragrance manufacturing . Its key structural feature is a chiral center at the second carbon atom, which, when controlled for enantiomeric purity, can confer distinct reactivity and biological properties compared to its achiral or positionally isomerized analogs [2].

Why 2-Methylbutyronitrile Cannot Be Simply Substituted with Butyronitrile or Isobutyronitrile


While several C5H9N nitrile isomers share a common molecular formula, their distinct structural branching (α-methyl, β-methyl, or linear) profoundly impacts their physicochemical properties, catalytic behavior, and toxicological profiles. Simple substitution with the cheaper linear butyronitrile (bp 117°C) or the isomer isobutyronitrile (bp 104°C) will alter reaction boiling point profiles and solvent properties [1]. More critically, in advanced catalysis, the specific branched structure of 2-methylbutyronitrile uniquely enhances the activity of double metal cyanide (DMC) catalysts for ring-opening polymerization—a property not observed with other nitrile isomers [2]. Furthermore, differences in vapor pressure and acute toxicity among isomers necessitate distinct safety and handling protocols, making direct substitution a potential safety and regulatory compliance risk [3].

Quantitative Differentiation: 2-Methylbutyronitrile vs. In-Class Comparators


Enhanced Catalytic Activity in DMC-Catalyzed Polymerization vs. Isobutyronitrile and Acetonitrile

In a comparative study, double metal cyanide (DMC) catalysts prepared using 2-methylbutyronitrile as a complexing agent exhibited superior activity in the ring-opening polymerization (ROP) of propylene oxide (PO) compared to DMC catalysts prepared with isobutyronitrile or acetonitrile [1].

Polymer Chemistry Catalysis Materials Science

Chiral Center Enables Stereoselective Synthesis vs. Achiral Nitriles

2-Methylbutyronitrile possesses a stereocenter at the C2 position, existing as a pair of enantiomers. This is a fundamental differentiator from achiral nitriles like butyronitrile, isobutyronitrile, and valeronitrile [1]. Access to the single enantiomers, (R)-2-methylbutanenitrile (CAS 25570-03-0) and (S)-2-methylbutanenitrile, allows for stereoselective transformations in API synthesis .

Asymmetric Synthesis Pharmaceutical Intermediates Chiral Chemistry

Distinct Boiling Point Impacts Reaction Design vs. Butyronitrile

The boiling point of 2-methylbutyronitrile is 125°C (398 K), which is 8°C higher than the linear isomer butyronitrile (117°C) . This difference, though seemingly small, can influence reaction kinetics, reflux temperatures, and the ease of solvent removal during workup.

Process Chemistry Solvent Selection Thermodynamics

Procurement-Guiding Applications for 2-Methylbutyronitrile


Synthesis of High-Performance Polyether Polyols via DMC Catalysis

Industrial polymer chemists should procure 2-methylbutyronitrile for use as a complexing agent in the preparation of double metal cyanide (DMC) catalysts. Evidence shows that DMC catalysts prepared with this specific nitrile exhibit a TOF of 533 min⁻¹ for the ring-opening polymerization of propylene oxide, which is the highest activity reported among a series of nitrile complexing agents . This makes it the preferred choice for manufacturing polyether polyols with narrow polydispersity and low unsaturation.

Pharmaceutical R&D Requiring a Chiral C5 Building Block

Medicinal chemists and process R&D teams developing synthetic routes to chiral drug candidates should consider 2-methylbutyronitrile. Its inherent chirality at the C2 position provides a direct entry point for asymmetric synthesis, unlike the achiral alternatives butyronitrile or valeronitrile. This can be leveraged to construct more complex chiral amines, acids, or heterocycles, potentially shortening synthetic sequences and improving overall yield of the desired enantiomer.

Fragrance and Flavor Ingredient Manufacturing

As noted by industrial suppliers, 2-methylbutyronitrile is a key intermediate in the manufacture of certain fragrances and flavors . The branched aliphatic structure contributes to specific olfactory notes. Procurement in high purity (e.g., >99.6% as specified by some manufacturers) is essential to avoid off-odors from impurities that could render a fragrance batch unusable.

Technical Documentation Hub

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